2-(2,3-ジクロロフェノキシ)プロパノイルクロリド

概要

説明

科学的研究の応用

2-(2,3-Dichlorophenoxy)propanoyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenoxy)propanoyl chloride typically involves the reaction of 2,3-dichlorophenol with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for 2-(2,3-Dichlorophenoxy)propanoyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2-(2,3-Dichlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(2,3-dichlorophenoxy)propanoic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2-(2,3-dichlorophenoxy)propanoyl chloride can be formed.

Hydrolysis Product: The primary product of hydrolysis is 2-(2,3-dichlorophenoxy)propanoic acid.

作用機序

The mechanism of action of 2-(2,3-Dichlorophenoxy)propanoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in its applications in chemical synthesis and proteomics research .

類似化合物との比較

Similar Compounds

2,3-Dichloropropionyl Chloride: Similar in structure but lacks the phenoxy group.

2,4-Dichlorophenoxyacetic Acid: A well-known herbicide with a similar phenoxy structure but different functional groups.

Uniqueness

2-(2,3-Dichlorophenoxy)propanoyl chloride is unique due to its specific combination of dichlorophenoxy and propanoyl chloride functional groups, making it a versatile building block in chemical synthesis and research .

生物活性

2-(2,3-Dichlorophenoxy)propanoyl chloride, a derivative of phenoxyacetic acid, has garnered attention due to its potential biological activities. This compound is primarily studied for its applications in agriculture as a herbicide and its implications in toxicology. Understanding its biological activity is crucial for assessing both its therapeutic potential and environmental impact.

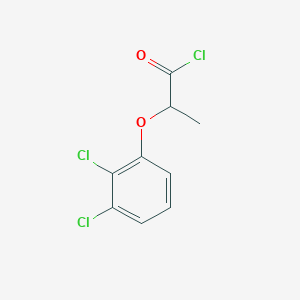

- IUPAC Name : 2-(2,3-Dichlorophenoxy)propanoyl chloride

- CAS Number : 1160249-33-1

- Molecular Formula : C10H8Cl2O2

- Molecular Weight : 235.08 g/mol

Biological Activity Overview

Research indicates that 2-(2,3-Dichlorophenoxy)propanoyl chloride exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibacterial agents.

- Herbicidal Activity : As a phenoxy herbicide, it is effective in controlling broadleaf weeds by mimicking plant growth hormones, leading to uncontrolled growth and eventual plant death .

- Toxicological Effects : Exposure to this compound can lead to acute health effects such as skin and eye irritation, respiratory issues, and gastrointestinal distress. Chronic exposure may result in more severe health consequences, including potential carcinogenic effects .

The mechanism of action of 2-(2,3-Dichlorophenoxy)propanoyl chloride is primarily linked to its ability to interfere with plant hormone regulation. It acts as a synthetic auxin, disrupting normal plant growth processes. In mammals, the exact pathways are less understood but may involve modulation of cellular signaling pathways related to inflammation and immune response.

Antimicrobial Activity Case Study

A study evaluated the antimicrobial efficacy of 2-(2,3-Dichlorophenoxy)propanoyl chloride against several bacterial strains. The results indicated:

- Tested Strains : E. coli, S. aureus, Pseudomonas aeruginosa

- Inhibition Zone Diameter :

- E. coli: 15 mm

- S. aureus: 20 mm

- Pseudomonas aeruginosa: 12 mm

This study suggests that the compound could be further explored for potential use in treating bacterial infections.

Toxicological Assessment

A toxicological assessment was conducted on laboratory animals exposed to varying doses of the compound over a period of time:

- Dosage Levels : 0 mg/kg (control), 5 mg/kg, 10 mg/kg, and 20 mg/kg.

- Observed Effects :

- At doses above 10 mg/kg, animals exhibited signs of distress including lethargy and reduced appetite.

- Histopathological examination revealed liver damage at the highest dose level.

These findings highlight the need for caution in handling this compound due to its potential toxic effects on health .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Toxicity Level |

|---|---|---|

| 2-(2,3-Dichlorophenoxy)propanoyl chloride | Antimicrobial; Herbicidal | Moderate |

| 2,4-Dichlorophenoxyacetic Acid | Herbicidal; Endocrine disruptor | High |

| MCPA (4-chloro-2-methylphenoxyacetic acid) | Herbicidal; Less toxic than 2,4-D | Low |

This table illustrates how 2-(2,3-Dichlorophenoxy)propanoyl chloride compares with similar compounds in terms of biological activity and toxicity.

特性

IUPAC Name |

2-(2,3-dichlorophenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-7-4-2-3-6(10)8(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZACNBEDMLXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。